![molecular formula C9H9ClFNOS B13468685 [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one is a chemical compound that features a unique combination of a chloro-fluorophenyl group, a cyclopropyl group, and a sulfur-containing imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one typically involves the following steps:
Formation of the Chloro-Fluorophenyl Intermediate: The starting material, 2-chloro-4-fluorophenol, is subjected to a series of reactions to introduce the cyclopropyl group and the imino-lambda6-sulfanyl group.
Imino-lambda6-sulfanyl Formation: The imino-lambda6-sulfanyl group is introduced through a reaction with a suitable sulfur-containing reagent, such as thiourea or a sulfur chloride compound, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or thiols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Amines, thiols, alkoxides, polar solvents, and mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-fluorophenol: A precursor in the synthesis of [(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one.
Cyclopropylamine: A compound with a similar cyclopropyl group.
Thiourea: A sulfur-containing compound used in the synthesis of imino-lambda6-sulfanyl derivatives.
Uniqueness
This compound is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents, along with the cyclopropyl and imino-lambda6-sulfanyl groups, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H9ClFNOS |
|---|---|
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
(2-chloro-4-fluorophenyl)-cyclopropyl-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H9ClFNOS/c10-8-5-6(11)1-4-9(8)14(12,13)7-2-3-7/h1,4-5,7,12H,2-3H2 |
Clave InChI |
QJTLTQHFDNXCTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=N)(=O)C2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


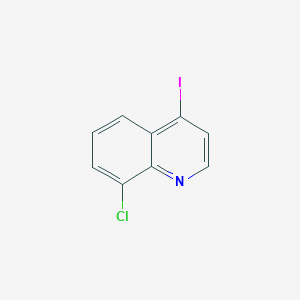
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)

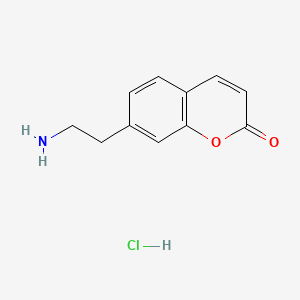
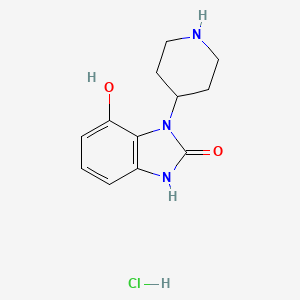
![Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
![[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)
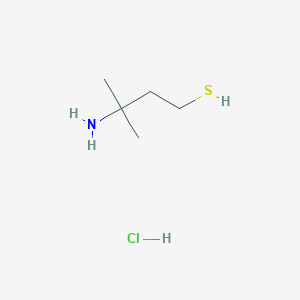
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)
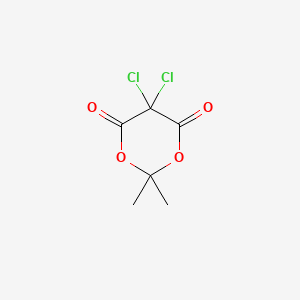

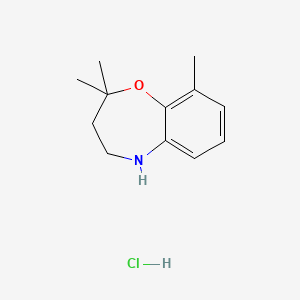
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)

